molecular formula C11H16ClNO3 B15280452 Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No.: B15280452
M. Wt: 245.70 g/mol
InChI Key: UDHSAWHYRXHQJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(benzyloxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy oxides, while reduction may produce amines .

Scientific Research Applications

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-amino-3-(benzyloxy)propanoate: The non-hydrochloride form of the compound.

    Methyl 2-amino-3-(4-(benzyloxy)-1H-indol-3-yl)propanoate hydrochloride: A similar compound with an indole group.

    ®-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride: A compound with a methylsulfonyl group.

These compounds share similar chemical structures but differ in their functional groups and specific applications. The presence of the hydrochloride group in this compound enhances its solubility and stability, making it unique among its counterparts .

Properties

IUPAC Name

methyl 2-amino-3-phenylmethoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSAWHYRXHQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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